Cas no 1821836-55-8 (3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid)

3-[(2R)-2-(Aminomethyl)pyrrolidin-1-yl]propanoic acid is a chiral pyrrolidine derivative featuring both an aminomethyl group and a propanoic acid moiety. Its stereospecific (R)-configuration enhances its utility in asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive compounds. The compound’s bifunctional structure allows for versatile reactivity, enabling modifications at both the amine and carboxylate sites. Its rigid pyrrolidine ring contributes to conformational stability, making it valuable in drug design for targeting specific receptors or enzymes. The product is typically employed in peptide mimetics, enzyme inhibitors, or as a ligand in catalysis. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid structure
1821836-55-8 structure
Product Name:3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid
CAS No:1821836-55-8
MF:C8H16N2O2
MW:172.224842071533
CID:6370246
PubChem ID:165875982
Update Time:2025-10-30

3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1645676
    • 1821836-55-8
    • 3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid
    • Inchi: 1S/C8H16N2O2/c9-6-7-2-1-4-10(7)5-3-8(11)12/h7H,1-6,9H2,(H,11,12)/t7-/m1/s1
    • InChI Key: UTVJYIAKTDRVJA-SSDOTTSWSA-N
    • SMILES: OC(CCN1CCC[C@@H]1CN)=O

Computed Properties

  • Exact Mass: 172.121177757g/mol
  • Monoisotopic Mass: 172.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.9
  • Topological Polar Surface Area: 66.6Ų

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Additional information on 3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid

Professional Introduction to 3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic Acid (CAS No. 1821836-55-8)

3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid, with the CAS number 1821836-55-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable subject of study for researchers exploring novel therapeutic agents. The unique structural features of this molecule, particularly its chiral center and the presence of an amino methyl group, contribute to its potential as a building block for more complex pharmacological entities.

The chemical structure of 3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid consists of a pyrrolidine ring substituted with an amino methyl group at the 2-position and a propanoic acid moiety at the 3-position. The (2R) configuration indicates the stereochemistry of the chiral center, which is crucial for determining its biological activity. This stereochemical specificity is often a key factor in the efficacy and selectivity of pharmaceutical compounds.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis, which can be used to produce enantiomerically pure compounds with high biological activity. The pyrrolidine scaffold in 3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid is particularly well-suited for such applications due to its ability to interact with enzymes and receptors in a highly specific manner. This has led to its exploration as a component in the synthesis of novel drugs targeting various diseases.

One of the most exciting areas of research involving this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, including cell growth, division, and differentiation. Dysregulation of kinase activity is associated with numerous diseases, particularly cancer. The pyrrolidine ring in 3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid has been shown to mimic the ATP-binding site of kinases, making it an excellent candidate for designing inhibitors that can modulate kinase activity.

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on various kinases, including tyrosine kinases and serine/threonine kinases. These findings have opened up new avenues for the development of targeted therapies for cancer and other kinase-driven diseases. The amino methyl group at the 2-position of the pyrrolidine ring provides a handle for further chemical modification, allowing researchers to fine-tune the properties of these inhibitors to improve their potency and selectivity.

The synthesis of 3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid presents several challenges due to its complex stereochemistry. However, advances in asymmetric synthesis techniques have made it possible to produce this compound in high enantiomeric purity. One such technique involves the use of chiral catalysts or auxiliaries that can direct the formation of the desired stereocenter. These methods have enabled researchers to access enantiomerically pure forms of this compound, which are essential for evaluating its biological activity.

In addition to its potential as a kinase inhibitor, 3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid has also been explored as a precursor for more complex pharmacological entities. By further functionalizing this molecule, researchers can create novel compounds with tailored biological activities. For example, incorporating additional pharmacophores into the pyrrolidine scaffold can enhance interactions with specific targets or improve pharmacokinetic properties.

The growing body of research on this compound underscores its importance as a tool in pharmaceutical chemistry and drug discovery. As our understanding of its structure-function relationships continues to evolve, new opportunities for therapeutic applications are likely to emerge. The development of efficient synthetic routes and innovative drug design strategies will be crucial in realizing these potential benefits.

The future prospects for 3-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]propanoic acid are bright, particularly as more sophisticated techniques become available for studying its biological activity and optimizing its properties. Collaborative efforts between synthetic chemists, biochemists, and medicinal chemists will be essential in translating these findings into tangible therapeutic outcomes. As research progresses, this compound is expected to play an increasingly important role in the development of new drugs that address unmet medical needs.

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